Azélate de diisooctyle

Vue d'ensemble

Description

Nonanedioic acid, diisooctyl ester is a useful research compound. Its molecular formula is C25H48O4 and its molecular weight is 412.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Nonanedioic acid, diisooctyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonanedioic acid, diisooctyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Science des matériaux : Plastifiants

L'azélate de diisooctyle sert de plastifiant dans la production de plastiques . Il est utilisé pour améliorer la flexibilité et la maniabilité des matières plastiques. Sa faible volatilité et son point d'ébullition élevé le rendent adapté aux applications à haute température. En tant que composé de qualité technique, il contribue à la durabilité et à la longévité des polymères.

Science de l'environnement : Plastifiants non phtalates

En science de l'environnement, l'this compound est reconnu comme un plastifiant non phtalate . Il fait partie d'un groupe de plastifiants non phtalates émergents qui sont de plus en plus utilisés en raison des restrictions sur les esters phtalates. Ces composés sont étudiés pour leurs occurrences environnementales, leur devenir et leurs risques potentiels d'exposition humaine.

Recherche médicale : Activités immunomodulatrices

Les dérivés de l'this compound, tels que les esters d'acide azélaïque, ont été étudiés pour leurs activités immunomodulatrices . Ils montrent un potentiel dans l'atténuation de la résistance à l'insuline et d'autres troubles métaboliques. Bien que l'this compound lui-même ne soit peut-être pas utilisé directement dans les traitements médicaux, l'utilité thérapeutique potentielle de ses dérivés est un domaine de recherche important.

Production d'énergie : Polyols à base biologique

Dans le contexte de la production d'énergie, les composés liés à l'this compound sont explorés pour la création de polyols à base biologique . Ces polyols peuvent être utilisés dans la production de mousses de polyuréthane, qui ont des applications dans l'isolation thermique, contribuant à la conservation de l'énergie.

Agriculture : Plastifiants sûrs dans les équipements

Bien que les applications directes en agriculture ne soient pas largement documentées, l'utilisation de plastifiants sûrs comme l'this compound dans les équipements et les emballages agricoles peut profiter indirectement au secteur en fournissant des matériaux plus durables et moins toxiques .

Utilisations industrielles : Lubrifiants et fluides hydrauliques

L'this compound est utilisé en milieu industriel comme composant dans les lubrifiants et les fluides hydrauliques . Ses propriétés aident à réduire l'usure des machines, prolongeant ainsi la durée de vie des équipements et améliorant l'efficacité.

Activité Biologique

Nonanedioic acid, diisooctyl ester, also known as diisooctyl sebacate (DOS), is an ester derived from nonanedioic acid (sebacic acid) and 2-ethylhexanol. This compound is primarily used as a plasticizer in various applications, including plastics and cosmetics. However, its biological activity has garnered attention in recent years, particularly regarding its potential therapeutic effects and safety profile.

Chemical Structure and Properties

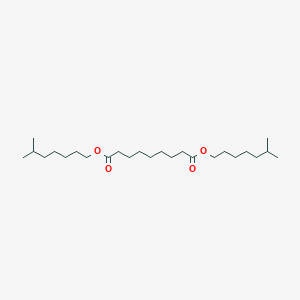

Diisooctyl sebacate is characterized by its long hydrocarbon chains, which contribute to its low volatility and high compatibility with various polymers. The chemical structure can be represented as follows:

This structure allows it to interact with biological membranes and potentially influence various physiological processes.

Biological Activity Overview

The biological activities of nonanedioic acid, diisooctyl ester, have been explored in several studies, revealing a range of effects including antimicrobial , anti-inflammatory , and antioxidant properties.

Antimicrobial Activity

Research has demonstrated that diisooctyl sebacate exhibits significant antimicrobial properties. In a study evaluating the compound's efficacy against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, it was found to inhibit bacterial growth effectively. The results indicated a notable zone of inhibition in disc diffusion assays:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Pseudomonas aeruginosa | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 20 |

These findings suggest that the compound could be utilized in formulations aimed at preventing microbial infections .

Anti-inflammatory Properties

Diisooctyl sebacate has also been investigated for its anti-inflammatory effects. A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses .

Antioxidant Activity

The antioxidant capacity of nonanedioic acid, diisooctyl ester has been assessed through various assays measuring its ability to scavenge free radicals. In vitro studies demonstrated that the compound effectively reduced oxidative stress markers in cellular models, suggesting its potential role in protecting cells from oxidative damage .

Case Studies

- Dermatological Applications : A clinical trial assessed the use of diisooctyl sebacate in topical formulations for treating skin conditions characterized by inflammation and microbial infection. Patients reported significant improvement in symptoms after four weeks of treatment, highlighting the compound's potential in dermatology.

- Plasticizer Safety : A comprehensive review examined the safety profile of diisooctyl sebacate as a plasticizer in consumer products. It concluded that while the compound is generally recognized as safe at low exposure levels, further research is needed to fully understand its long-term effects on human health .

Propriétés

IUPAC Name |

bis(6-methylheptyl) nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O4/c1-22(2)16-10-8-14-20-28-24(26)18-12-6-5-7-13-19-25(27)29-21-15-9-11-17-23(3)4/h22-23H,5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNJQGPDCDNZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCCCCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067221 | |

| Record name | Diisooctyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-03-6, 26544-17-2 | |

| Record name | 1,9-Bis(6-methylheptyl) nonanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(6-methylheptyl) azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-diisooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisooctyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctyl azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(6-methylheptyl) azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Beyond sensor applications, are there other uses for Diisooctyl azelate in material science?

A2: Yes, Diisooctyl azelate is a valuable plasticizer in composite solid propellants. [] Studies demonstrate its role in enhancing the aging performance of hydroxyl-terminated polybutadiene (HTPB)/hexamethylene diisocyanate (HMDI) based propellants. When incorporated into the propellant matrix, Diisooctyl azelate contributes to desirable mechanical properties, such as reduced stress and increased strain during aging. [] This positive impact on aging behavior is crucial for extending the shelf-life and reliability of solid propellant motors.

Q2: What is the impact of Diisooctyl azelate concentration on its effectiveness as a plasticizer?

A3: Research shows that the concentration of Diisooctyl azelate directly influences its plasticizing effect and, consequently, the performance of the material. [, ] For instance, in SH-SAW sensors, increasing the DIOA concentration in a polystyrene coating led to higher sensitivity for benzene detection, with an optimal concentration of 17.5% by weight yielding the lowest detection limit. [] Similarly, in Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, a PVC membrane plasticized with 75% Diisooctyl azelate showed enhanced analyte absorbance, proving beneficial for detecting BTEX compounds. [] These findings highlight the importance of optimizing plasticizer concentration for specific applications to achieve desired material properties and performance.

Q3: How does the molecular structure of Diisooctyl azelate relate to its function as a plasticizer?

A4: While the provided research doesn't delve into specific structure-activity relationships for Diisooctyl azelate, its molecular structure offers insights into its plasticizing properties. The molecule consists of a nine-carbon dicarboxylic acid (azelaic acid) esterified with two isooctyl alcohol groups. These branched isooctyl chains hinder the close packing of polymer chains, increasing their mobility and resulting in a more flexible material. [] Further research into structure-activity relationships could explore how modifications to the alkyl chain length or branching might impact its plasticizing efficiency and compatibility with different polymers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.